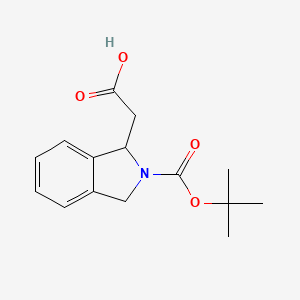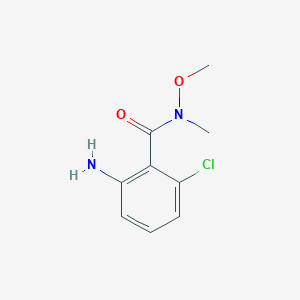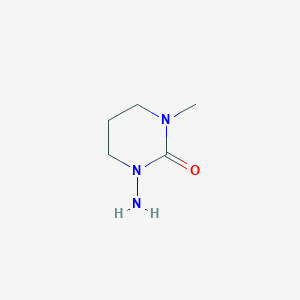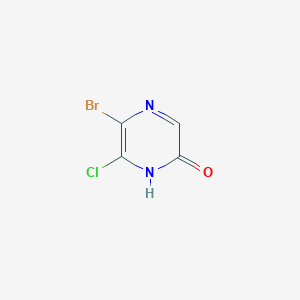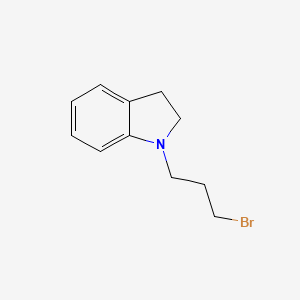![molecular formula C11H12BrNO2 B1375160 1-[(2-ブロモフェニル)メチル]アゼチジン-3-カルボン酸 CAS No. 1339510-66-5](/img/structure/B1375160.png)
1-[(2-ブロモフェニル)メチル]アゼチジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
科学的研究の応用
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique structural features of azetidines make them useful in the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Intramolecular Cyclization: This method involves the cyclization of appropriate precursors to form the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Aziridines can be converted to azetidines through nucleophilic ring-opening reactions followed by appropriate functionalization.
Metal-Catalyzed Synthesis: Transition metal catalysts can facilitate the formation of azetidine rings from suitable precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions: 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
作用機序
The mechanism of action of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that are more reactive due to higher ring strain.
β-Lactams: Four-membered lactam rings that are widely used in antibiotics.
Uniqueness: This structural feature distinguishes it from other azetidine derivatives and related compounds .
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMBQIUCOPWGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
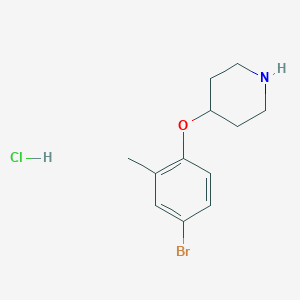
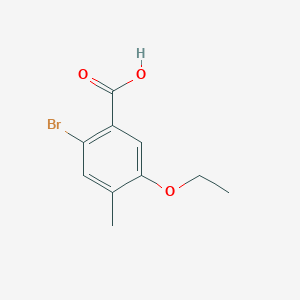
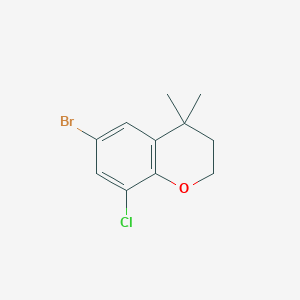
![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)
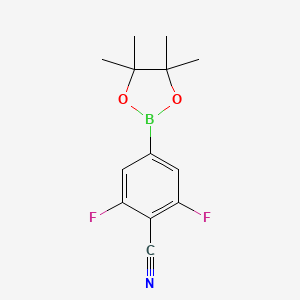
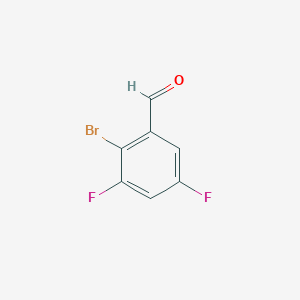
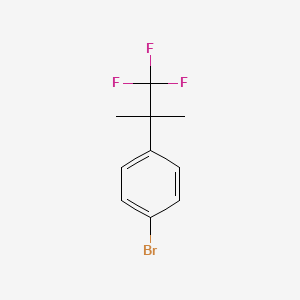
![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
